4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate
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Overview
Description
4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate is a complex organic compound that features both fluorine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine and chlorine atoms can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylacetyl chloride
- 2-Chloro-4’-fluoroacetophenone
- 4-Fluoroamphetamine
Uniqueness
4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate is unique due to its combination of fluorine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
[4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFO4S/c22-17-6-12-20(13-7-17)28(25,26)27-19-10-4-16(5-11-19)21(24)14-3-15-1-8-18(23)9-2-15/h1-14H/b14-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQDMGZYSBFNAO-LZWSPWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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